molecular formula C13H23NO B11504728 2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro-

2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro-

Cat. No.: B11504728
M. Wt: 209.33 g/mol
InChI Key: BBFSUMGWYSYJOV-UHFFFAOYSA-N
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Description

2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro- is a heterocyclic compound with a pyridinone core structure. This compound is characterized by the presence of two tert-butyl groups at the 1 and 5 positions, which significantly influence its chemical properties and reactivity. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with tert-butylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro- on a large scale.

Chemical Reactions Analysis

Types of Reactions

2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyridinones and dihydropyridinones, which can be further functionalized for specific applications.

Scientific Research Applications

2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-tert-butyl-1,3-dihydro-
  • tert-butyl 5-Methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Uniqueness

2H-Pyridin-3-one, 1,5-di-tert-butyl-1,6-dihydro- is unique due to the specific positioning of the tert-butyl groups, which significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1,5-ditert-butyl-2,6-dihydropyridin-3-one

InChI

InChI=1S/C13H23NO/c1-12(2,3)10-7-11(15)9-14(8-10)13(4,5)6/h7H,8-9H2,1-6H3

InChI Key

BBFSUMGWYSYJOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)CN(C1)C(C)(C)C

Origin of Product

United States

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